molecular formula C15H20N2O4 B6244727 4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-6-carboxylic acid CAS No. 2445792-17-4

4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-6-carboxylic acid

Cat. No.: B6244727
CAS No.: 2445792-17-4
M. Wt: 292.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-6-carboxylic acid is a useful research compound. Its molecular formula is C15H20N2O4 and its molecular weight is 292.3. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-6-carboxylic acid' involves the protection of the amine group, followed by the cyclization of the protected amine with a carboxylic acid. The tert-butoxycarbonyl (Boc) group is used as the protecting group for the amine, and the carboxylic acid used for cyclization is 2-amino-3,4,5,6-tetrahydrobenzoic acid. The Boc group is then removed to yield the final product.", "Starting Materials": [ "2-amino-3,4,5,6-tetrahydrobenzoic acid", "tert-butyl chloroformate", "4,5-dihydro-1H-benzo[d][1,2,3]triazole", "triethylamine", "acetic anhydride", "sodium bicarbonate", "ethanol" ], "Reaction": [ "Step 1: Protection of the amine group with tert-butyl chloroformate and triethylamine in acetonitrile to yield the Boc-protected amine.", "Step 2: Cyclization of the Boc-protected amine with 2-amino-3,4,5,6-tetrahydrobenzoic acid in ethanol with the addition of 4,5-dihydro-1H-benzo[d][1,2,3]triazole as a coupling agent to yield the protected benzodiazepine intermediate.", "Step 3: Removal of the Boc protecting group with acetic anhydride and sodium bicarbonate in methanol to yield the final product, 4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-6-carboxylic acid." ] }

CAS No.

2445792-17-4

Molecular Formula

C15H20N2O4

Molecular Weight

292.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.